8-methyl-3-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-METHYL-3-[5-(3-PYRIDYL)-1,2,4-OXADIAZOL-3-YL]-2-QUINOLINOL is a complex organic compound that features a quinolinol core substituted with a pyridyl-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-METHYL-3-[5-(3-PYRIDYL)-1,2,4-OXADIAZOL-3-YL]-2-QUINOLINOL typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
8-METHYL-3-[5-(3-PYRIDYL)-1,2,4-OXADIAZOL-3-YL]-2-QUINOLINOL can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridyl or oxadiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction can produce quinolinol derivatives with altered functional groups.
Scientific Research Applications
8-METHYL-3-[5-(3-PYRIDYL)-1,2,4-OXADIAZOL-3-YL]-2-QUINOLINOL has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its luminescent properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and antiviral activities.
Mechanism of Action
The mechanism of action of 8-METHYL-3-[5-(3-PYRIDYL)-1,2,4-OXADIAZOL-3-YL]-2-QUINOLINOL involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: Compounds with similar pyridyl groups, such as pyridinium salts, which have antimicrobial and antiviral activities.
Oxadiazole derivatives: Compounds containing the oxadiazole ring, known for their diverse biological activities.
Uniqueness
8-METHYL-3-[5-(3-PYRIDYL)-1,2,4-OXADIAZOL-3-YL]-2-QUINOLINOL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H12N4O2 |
---|---|
Molecular Weight |
304.30 g/mol |
IUPAC Name |
8-methyl-3-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)-1H-quinolin-2-one |
InChI |
InChI=1S/C17H12N4O2/c1-10-4-2-5-11-8-13(16(22)19-14(10)11)15-20-17(23-21-15)12-6-3-7-18-9-12/h2-9H,1H3,(H,19,22) |
InChI Key |
YUOBWSUHNSPAQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)C3=NOC(=N3)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.